

# In Vitro Susceptibility of Ceftazidime-Avibactam Against Resistant Enterobacterales: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ceftazidime sodium*

Cat. No.: *B1231384*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Enterobacterales, particularly carbapenem-resistant Enterobacterales (CRE), poses a significant global health threat, limiting therapeutic options. Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a novel  $\beta$ -lactamase inhibitor, has emerged as a critical agent in combating these challenging pathogens. This guide provides an objective comparison of the in vitro performance of ceftazidime-avibactam against resistant Enterobacterales, supported by experimental data and detailed methodologies.

## Comparative Susceptibility Data

The in vitro efficacy of ceftazidime-avibactam has been extensively evaluated against a variety of resistant Enterobacterales isolates. The following tables summarize the minimum inhibitory concentration (MIC) data and overall susceptibility rates from recent studies, comparing ceftazidime-avibactam with other key antimicrobial agents.

Table 1: In Vitro Activity of Ceftazidime-Avibactam and Comparators Against Carbapenem-Resistant Enterobacterales (CRE) Isolates

| Organism/Resistance Mechanism   | Antibiotic            | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | Susceptibility (%) | Reference |
|---------------------------------|-----------------------|--------------------------|--------------------------|--------------------|-----------|
| All CRE                         | Ceftazidime-avibactam | ≤1                       | >32                      | 68.9               | [1][2][3] |
| Amikacin                        | 4                     | >64                      | 80.0                     | [1][2][3]          |           |
| Meropenem                       | 32                    | >64                      | -                        | [2]                |           |
| Colistin                        | ≤0.5                  | >4                       | -                        | [4]                |           |
| Tigecycline                     | 1                     | 2                        | >86                      | [4]                |           |
| KPC-producers                   | Ceftazidime-avibactam | ≤1                       | 2                        | 99.3               | [1][2][3] |
| Meropenem-vaborbactam           | 0.06                  | 0.25                     | 97.5                     | [5]                |           |
| OXA-48-like-producers           | Ceftazidime-avibactam | ≤1                       | 2                        | 99.3               | [1][2][3] |
| NDM-producers (MBL)             | Ceftazidime-avibactam | >32                      | >32                      | 0                  | [1][2][3] |
| Aztreonam-avibactam             | -                     | -                        | >86                      | [4]                |           |
| Non-Carbapenemase-Producing CRE | Ceftazidime-avibactam | ≤1                       | 8                        | 91.4               | [1][2][3] |

MIC<sub>50/90</sub>: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. KPC: *Klebsiella pneumoniae* carbapenemase; OXA: Oxacillinase; NDM: New Delhi metallo-β-lactamase; MBL: Metallo-β-lactamase.

Key Findings:

- Ceftazidime-avibactam demonstrates potent in vitro activity against Enterobacterales producing KPC and OXA-48-like carbapenemases, with susceptibility rates often exceeding 97%.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- As expected, due to its mechanism of action, ceftazidime-avibactam is not active against metallo-β-lactamase (MBL) producers, such as those carrying NDM genes.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Against non-carbapenemase-producing CRE, ceftazidime-avibactam maintains high susceptibility rates.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- In broader comparisons against CRE, amikacin and tigecycline may show higher overall susceptibility rates, though ceftazidime-avibactam is often the most active β-lactam agent.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

Standardized methodologies are crucial for accurate and reproducible in vitro susceptibility testing. The most common methods employed are broth microdilution and disk diffusion, guided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### Broth Microdilution (BMD)

Broth microdilution is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[\[6\]](#)

Protocol:

- Preparation of Antimicrobial Solutions: Serial two-fold dilutions of ceftazidime-avibactam (with a fixed concentration of avibactam, typically 4 mg/L) and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.[\[9\]](#) This suspension is then diluted to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

- Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.[6]
- Incubation: The plates are incubated at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.[6][8]
- Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[9][10]

## Disk Diffusion (Kirby-Bauer Test)

The disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antibiotics.[11][12][13]

Protocol:

- Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard. [14][15]
- Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (MHA) plate to create a bacterial lawn.[11][12]
- Disk Application: Paper disks impregnated with a standardized amount of the antimicrobial agent (e.g., ceftazidime-avibactam 30/20  $\mu\text{g}$  for CLSI or 10/4  $\mu\text{g}$  for EUCAST) are placed on the surface of the agar.[16][17]
- Incubation: The plates are inverted and incubated at  $35 \pm 2^\circ\text{C}$  for 16-20 hours.[15]
- Result Interpretation: The diameter of the zone of inhibition (where bacterial growth is absent) around each disk is measured in millimeters.[14] The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to the established breakpoints from CLSI or EUCAST.[18][19]

Table 2: CLSI and EUCAST Breakpoints for Ceftazidime-Avibactam against Enterobacterales

| Organization        | Method     | Susceptible | Intermediate | Resistant |
|---------------------|------------|-------------|--------------|-----------|
| CLSI                | MIC (mg/L) | ≤8/4        | -            | ≥16/4     |
| Disk Diffusion (mm) | ≥21        | -           | ≤20          |           |
| EUCAST              | MIC (mg/L) | ≤8          | -            | >8        |
| Disk Diffusion (mm) | ≥13        | -           | <13          |           |

(Note: Breakpoints are for ceftazidime/avibactam concentration. Avibactam is at a fixed concentration of 4 mg/L for MIC testing).[7]

## Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.



[Click to download full resolution via product page](#)

Caption: Workflow for Broth Microdilution Susceptibility Testing.



[Click to download full resolution via product page](#)

Caption: Workflow for Disk Diffusion (Kirby-Bauer) Susceptibility Testing.

This guide provides a comparative overview of the in vitro susceptibility of ceftazidime-avibactam against resistant Enterobacteriales. The presented data and methodologies underscore the importance of standardized testing in guiding clinical decisions and informing ongoing drug development efforts in the fight against antimicrobial resistance.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacteriales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacteriales Isolates [mdpi.com]
- 3. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacteriales Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global susceptibility profiles and potential resistance mechanisms of ceftazidime-avibactam-resistant, non-carbapenemase-producing carbapenem-resistant Enterobacteriales: 2020-23 data from the Antimicrobial Testing Leadership and Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.beckmancoulter.com [media.beckmancoulter.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. asm.org [asm.org]
- 15. fwdamr-reflabc.eu [fwdamr-reflabc.eu]
- 16. journals.asm.org [journals.asm.org]
- 17. Assessment of Ceftazidime-Avibactam 30/20- $\mu$ g Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [In Vitro Susceptibility of Ceftazidime-Avibactam Against Resistant Enterobacterales: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231384#in-vitro-susceptibility-testing-of-ceftazidime-avibactam-against-resistant-enterobacterales>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)